N-(3-(2-Methoxyethyl)-4,5-dimethylthiazol-2(3H)-ylidene)-2,2,3,3-tetramethylcyclopropanecarboxamide
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its class or family of compounds and its role or use in industry or research.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reagents, and conditions used in the synthesis process.Molecular Structure Analysis
This involves examining the compound’s molecular structure, including its atomic arrangement and any functional groups present. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used in this analysis.Chemical Reactions Analysis
This involves studying the chemical reactions the compound undergoes. This could include its reactivity with other substances, its stability under various conditions, and any notable reaction mechanisms.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Application in Cannabinoid Receptor Research
N-(3-(2-Methoxyethyl)-4,5-dimethylthiazol-2(3H)-ylidene)-2,2,3,3-tetramethylcyclopropanecarboxamide, known as A-836339, is identified as a selective agonist for the G-protein-coupled cannabinoid receptor CB2. It has been found in various products, marking its significance in cannabinoid receptor research (Uemura et al., 2013). Additionally, its use in the development of high-affinity PET radioligands for imaging CB2 receptors in neuroinflammatory conditions further underscores its research utility (Moldovan et al., 2016). Moreover, A-836339's synthesis and biodistribution, particularly in models of neuroinflammation and Alzheimer's disease, highlight its application in neuroscientific research (Horti et al., 2010).
Contribution to Material Science
The compound's derivative has been applied in synthesizing novel heterocyclic aryl monoazo organic compounds with potential in dyeing polyester fabrics. This application demonstrates the compound's versatility beyond biomedical research (Khalifa et al., 2015).
Potential in Photodynamic Therapy
Research into zinc phthalocyanine derivatives, which share structural similarities with this compound, has shown promise in photodynamic therapy for cancer treatment. These studies reveal the potential of similar compounds in medical applications, particularly in oncology (Pişkin et al., 2020).
Role in Anticancer and Antioxidant Research
Compounds related to N-(3-(2-Methoxyethyl)-4,5-dimethylthiazol-2(3H)-ylidene)-2,2,3,3-tetramethylcyclopropanecarboxamide have been explored for their anticancer and antioxidant activities. This highlights the compound's relevance in developing new therapeutic agents (Gudipati et al., 2011).
Other Applications
- The compound's derivatives have been used in the synthesis of other chemical entities with potential applications in various fields, including antimicrobial and antifungal activities (Saeed et al., 2009).
- Its structural analogs have been investigated for antimycobacterial activity, demonstrating its broader implications in infectious disease research (Goněc et al., 2016).
Safety And Hazards
This involves examining any safety concerns or hazards associated with the compound. This could include toxicity data, handling precautions, and disposal guidelines.
Future Directions
This would involve a discussion of potential future research directions or applications for the compound.
properties
IUPAC Name |
N-[3-(2-methoxyethyl)-4,5-dimethyl-1,3-thiazol-2-ylidene]-2,2,3,3-tetramethylcyclopropane-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2S/c1-10-11(2)21-14(18(10)8-9-20-7)17-13(19)12-15(3,4)16(12,5)6/h12H,8-9H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGIMVBQKSRTGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=NC(=O)C2C(C2(C)C)(C)C)N1CCOC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601010006 | |
Record name | [N(Z)]-N-[3-(2-Methoxyethyl)-4,5-dimethyl-2(3H)-thiazolylidene]-2,2,3,3-tetramethylcyclopropanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601010006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(2-Methoxyethyl)-4,5-dimethylthiazol-2(3H)-ylidene)-2,2,3,3-tetramethylcyclopropanecarboxamide | |
CAS RN |
959746-77-1 | |
Record name | A-836339 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0959746771 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [N(Z)]-N-[3-(2-Methoxyethyl)-4,5-dimethyl-2(3H)-thiazolylidene]-2,2,3,3-tetramethylcyclopropanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601010006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | A-836339 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6Y1J258EG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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